![molecular formula C12H14N4O2 B12574715 Ethyl [6-(hydrazinylidenemethyl)-1H-benzimidazol-2-yl]acetate CAS No. 224055-43-0](/img/structure/B12574715.png)
Ethyl [6-(hydrazinylidenemethyl)-1H-benzimidazol-2-yl]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl [6-(hydrazinylidenemethyl)-1H-benzimidazol-2-yl]acetate is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science. This particular compound features a hydrazinylidenemethyl group attached to the benzimidazole ring, which can impart unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [6-(hydrazinylidenemethyl)-1H-benzimidazol-2-yl]acetate typically involves the condensation of 2-aminobenzimidazole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which is then treated with hydrazine hydrate to yield the final product. The reaction conditions usually involve refluxing the reactants in a suitable solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to obtain high-quality this compound.
化学反応の分析
Types of Reactions
Ethyl [6-(hydrazinylidenemethyl)-1H-benzimidazol-2-yl]acetate can undergo various chemical reactions, including:
Oxidation: The hydrazinylidenemethyl group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The benzimidazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of hydrazine and related compounds.
Substitution: Formation of various substituted benzimidazole derivatives.
科学的研究の応用
Ethyl [6-(hydrazinylidenemethyl)-1H-benzimidazol-2-yl]acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other functional materials.
作用機序
The mechanism of action of Ethyl [6-(hydrazinylidenemethyl)-1H-benzimidazol-2-yl]acetate involves its interaction with specific molecular targets and pathways. The hydrazinylidenemethyl group can form hydrogen bonds and other interactions with biological macromolecules, affecting their function. The benzimidazole ring can also interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
- Ethyl [5,6-dichloro-2-(2-thienylmethyl)-1H-benzimidazol-1-yl]acetate
- 2-[5,6-dichloro-2-(2-thienylmethyl)-1H-benzimidazol-1-yl]-acetohydrazide
Uniqueness
Ethyl [6-(hydrazinylidenemethyl)-1H-benzimidazol-2-yl]acetate is unique due to the presence of the hydrazinylidenemethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s reactivity and interaction with biological targets, making it a valuable molecule for various applications.
特性
CAS番号 |
224055-43-0 |
|---|---|
分子式 |
C12H14N4O2 |
分子量 |
246.27 g/mol |
IUPAC名 |
ethyl 2-(6-methanehydrazonoyl-1H-benzimidazol-2-yl)acetate |
InChI |
InChI=1S/C12H14N4O2/c1-2-18-12(17)6-11-15-9-4-3-8(7-14-13)5-10(9)16-11/h3-5,7H,2,6,13H2,1H3,(H,15,16) |
InChIキー |
CMHKMJSHXZHWFC-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC1=NC2=C(N1)C=C(C=C2)C=NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


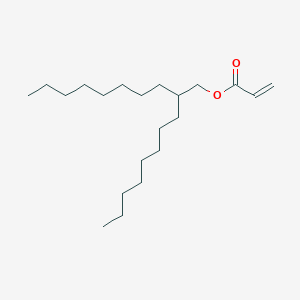
![2-({5-[(5-Amino-2-chlorophenyl)methoxy]pyridin-2-yl}amino)ethan-1-ol](/img/structure/B12574641.png)
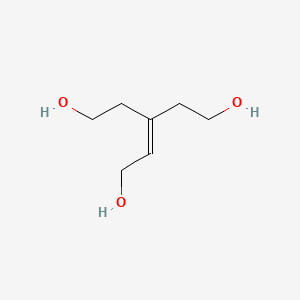
![N,N'-(2-Bromo-5-hydroxy-1,4-phenylene)bis[N'-(4-cyanophenyl)urea]](/img/structure/B12574652.png)
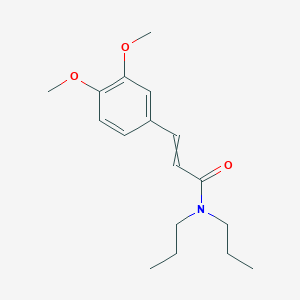
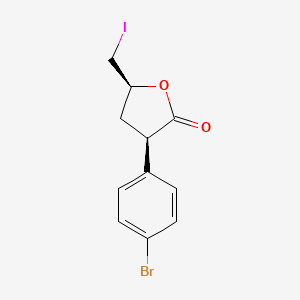

![4-Methoxy-4'-({4-[(prop-2-en-1-yl)oxy]phenyl}methoxy)-1,1'-biphenyl](/img/structure/B12574677.png)
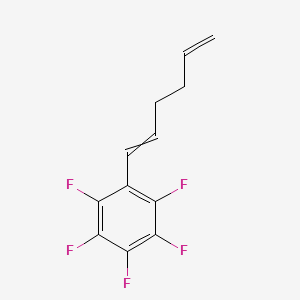
![N-(4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)benzamide](/img/structure/B12574685.png)

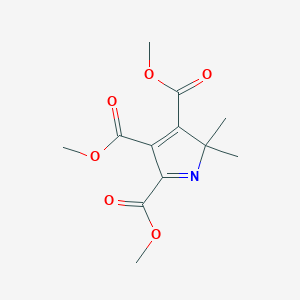

![(Bicyclo[2.2.1]hepta-2,5-diene-2,3-diyl)bis(trimethylsilane)](/img/structure/B12574704.png)
